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Compound of Interest

Compound Name: 2,5-Dimethylbenzaldehyde

Cat. No.: B165460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

properties of 2,5-Dimethylbenzaldehyde. The information is intended to support research,

development, and application activities involving this aromatic aldehyde.

Core Physicochemical and Spectroscopic Data
Quantitative data for 2,5-Dimethylbenzaldehyde are summarized in the table below for ease

of reference and comparison.
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Property Value Reference(s)

Molecular Formula C₉H₁₀O [1]

Molecular Weight 134.18 g/mol [1]

Appearance Colorless to yellow liquid [1]

Boiling Point 104.5-106.5 °C at 14 mmHg [1]

Density 0.95 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.544 [1]

Flash Point 88 °C (closed cup) [1]

Solubility Soluble in organic solvents.

¹H NMR Spectra available. [2]

¹³C NMR Spectra available. [3]

IR Spectroscopy

Key stretches: C=O, C-H

(aldehyde), aromatic C-H, C=C

(aromatic).

[4]

Raman Spectroscopy

Vibrational modes

characteristic of substituted

benzenes.

[4]

Mass Spectrometry
Fragmentation patterns can be

analyzed.
[5]

Theoretical and Computational Properties
Computational studies, primarily using Density Functional Theory (DFT), provide valuable

insights into the electronic structure and reactivity of 2,5-Dimethylbenzaldehyde.

Molecular Geometry and Electronic Structure
The molecular structure of 2,5-Dimethylbenzaldehyde consists of a benzene ring substituted

with an aldehyde group and two methyl groups at positions 2 and 5. The aldehyde group is a

key feature, influencing the molecule's reactivity. DFT calculations, such as those performed on
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similar benzaldehyde derivatives, can be used to determine optimized bond lengths, bond

angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding a molecule's chemical reactivity and electronic

properties. The energy gap between the HOMO and LUMO indicates the molecule's kinetic

stability and chemical reactivity.[6] A smaller energy gap suggests higher reactivity. For

benzaldehyde derivatives, the HOMO is typically localized on the aromatic ring, while the

LUMO is centered on the aldehyde group, indicating the likely sites for electrophilic and

nucleophilic attack, respectively.[7][8]

Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution within a molecule.[7] For 2,5-Dimethylbenzaldehyde, the MEP would show a

region of negative potential (electron-rich) around the oxygen atom of the carbonyl group,

making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the

aromatic protons would exhibit positive potential (electron-poor), indicating their susceptibility to

nucleophilic attack.

Reactivity and Reaction Mechanisms
The aldehyde functional group in 2,5-Dimethylbenzaldehyde governs its reactivity. It readily

participates in nucleophilic addition reactions and can undergo oxidation to the corresponding

carboxylic acid.

Aldol Condensation
A characteristic reaction of aldehydes with α-hydrogens is the aldol condensation. However,

2,5-Dimethylbenzaldehyde lacks α-hydrogens and thus cannot undergo self-condensation via

the typical enolate mechanism. It can, however, participate in crossed aldol condensations with

other enolizable aldehydes or ketones in the presence of a base.[9][10] The mechanism

involves the formation of an enolate from the reaction partner, which then acts as a

nucleophile, attacking the electrophilic carbonyl carbon of 2,5-Dimethylbenzaldehyde.
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Experimental Protocols
Detailed methodologies for key experimental techniques are provided below.

Synthesis of 2,5-Dimethylbenzaldehyde
While a specific, detailed protocol for the synthesis of 2,5-Dimethylbenzaldehyde is not

readily available in the searched literature, a general approach can be adapted from the

synthesis of its analogue, 2,5-dimethoxybenzaldehyde. Common synthetic routes include the

formylation of p-xylene or the oxidation of 2,5-dimethylbenzyl alcohol.

Example Synthetic Approach (Formylation of p-Xylene):

The Gattermann-Koch reaction or the Vilsmeier-Haack reaction are standard methods for the

formylation of aromatic compounds.[11][12]

Vilsmeier-Haack Reaction (Adapted):

A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is prepared at

low temperature to form the Vilsmeier reagent.

p-Xylene is then added to the Vilsmeier reagent.

The reaction mixture is stirred at a controlled temperature until the reaction is complete

(monitored by TLC).

The reaction is quenched by pouring it onto ice, followed by hydrolysis to yield the crude

2,5-Dimethylbenzaldehyde.

Purification is achieved through extraction with an organic solvent, followed by distillation

or column chromatography.[11]

Purification
Distillation: Due to its liquid nature, fractional distillation under reduced pressure is an

effective method for purifying 2,5-Dimethylbenzaldehyde from non-volatile impurities.[1]
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Column Chromatography: For removal of closely related impurities, column chromatography

using silica gel as the stationary phase and a non-polar eluent system (e.g., hexane/ethyl

acetate mixtures) is recommended.[11]

Aqueous Wash: To remove acidic impurities like benzoic acid (formed from oxidation), the

crude product can be washed with a dilute aqueous solution of sodium bicarbonate or

sodium carbonate. A subsequent wash with sodium bisulfite can be used to form a water-

soluble adduct with the aldehyde, which can then be separated and the aldehyde

regenerated.

Spectroscopic Analysis
Infrared (IR) and Raman Spectroscopy:

Sample Preparation: The liquid sample is analyzed directly as a thin film between KBr

plates or using an ATR (Attenuated Total Reflectance) accessory.[4]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., UR 10

spectrophotometer) for IR and a spectrophotometer with a laser source (e.g., Cary 82 with

an Argon-Ion laser) for Raman are used.[4]

Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range.[4]

Analysis: The resulting spectra are analyzed for characteristic vibrational frequencies

corresponding to the functional groups present in the molecule.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated

solvent (e.g., CDCl₃).

Instrumentation: A high-resolution NMR spectrometer is used to acquire ¹H and ¹³C NMR

spectra.

Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm

the structure of the molecule.
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Caption: General experimental workflow for the synthesis and characterization of 2,5-
Dimethylbenzaldehyde.
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Caption: Mechanism of a crossed aldol condensation involving 2,5-Dimethylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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